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Compound of Interest

Compound Name: 2-Methylcyclooctanone

Cat. No.: B075978 Get Quote

IUPAC Name: 2-methylcyclooctan-1-one[1]

This technical guide provides a comprehensive overview of 2-methylcyclooctan-1-one, a

substituted cyclic ketone of interest to researchers, scientists, and drug development

professionals. This document details its chemical properties, synthesis methodologies, and

potential applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties
While specific experimental data for 2-methylcyclooctan-1-one is not extensively available in

the literature, its properties can be estimated and compared with related compounds. The

following tables summarize key computed and experimental data for 2-methylcyclooctan-1-one

and its smaller analogs, 2-methylcyclohexanone and 2-methylcyclopentanone.

Table 1: General Properties of 2-Methylcyclooctanone
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Property Value Source

IUPAC Name 2-methylcyclooctan-1-one [1]

Molecular Formula C₉H₁₆O [1]

Molecular Weight 140.22 g/mol [1]

CAS Number 10363-27-6 [2]

Canonical SMILES CC1CCCCCCC1=O [1]

InChI
InChI=1S/C9H16O/c1-8-6-4-2-

3-5-7-9(8)10/h8H,2-7H2,1H3
[1]

InChIKey
MJFJFHJQZCMMKL-

UHFFFAOYSA-N
[1]

Table 2: Computed Physicochemical Properties

Property
2-
Methylcyclooctano
ne

2-
Methylcyclohexano
ne

2-
Methylcyclopentan
one

XLogP3 2.6 1.5 0.9

Hydrogen Bond Donor

Count
0 0 0

Hydrogen Bond

Acceptor Count
1 1 1

Rotatable Bond Count 0 0 0

Exact Mass 140.120115130 Da 112.088815002 Da 98.073164938 Da

Monoisotopic Mass 140.120115130 Da 112.088815002 Da 98.073164938 Da

Topological Polar

Surface Area
17.1 Å² 17.1 Å² 17.1 Å²

Heavy Atom Count 10 8 7
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Data for 2-methylcyclohexanone and 2-methylcyclopentanone are provided for comparison.

Table 3: Experimental Physical Properties (Analog Comparison)

Property 2-Methylcyclohexanone 2-Methylcyclopentanone

Boiling Point 165-166 °C 144-145 °C

Density 0.925 g/mL at 25 °C 0.916 g/mL at 25 °C

Refractive Index (n20/D) 1.448 1.435

Specific experimental data for the boiling point and density of 2-methylcyclooctan-1-one are not

readily available.

Spectroscopic Data
Detailed spectroscopic data for 2-methylcyclooctan-1-one is limited. The following represents

expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum of 2-methylcyclooctan-1-one is

expected to show a complex pattern of overlapping multiplets for the methylene protons of the

cyclooctane ring. A doublet for the methyl group protons and a multiplet for the proton at the

chiral center (C2) are anticipated.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum should display a peak for the

carbonyl carbon around 210-220 ppm. The methyl carbon would appear at approximately 15-

25 ppm. The remaining methylene carbons of the ring would resonate in the upfield region.

Infrared (IR) Spectroscopy The IR spectrum of 2-methylcyclooctan-1-one is characterized by a

strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically

found in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and

bending vibrations are also expected.

Experimental Protocols
Detailed experimental protocols for the synthesis of 2-methylcyclooctan-1-one are not widely

published. However, its synthesis can be achieved through established organic chemistry
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methodologies. Below are generalized protocols for its preparation.

1. Synthesis via Alkylation of Cyclooctanone

This method involves the deprotonation of cyclooctanone to form an enolate, followed by

reaction with a methylating agent.

Step 1: Enolate Formation

A solution of cyclooctanone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low

temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added

dropwise to the solution to deprotonate the α-carbon and form the lithium enolate.

Step 2: Methylation

A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate

solution.

The reaction mixture is allowed to warm to room temperature and stirred for a specified

period to ensure complete reaction.

Step 3: Work-up and Purification

The reaction is quenched by the addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent

(e.g., diethyl ether).

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,

magnesium sulfate), and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography or distillation to yield 2-

methylcyclooctan-1-one.

2. Synthesis via Oxidation of 2-Methylcyclooctanol
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This protocol involves the oxidation of the corresponding secondary alcohol, 2-

methylcyclooctanol.

Step 1: Preparation of Oxidizing Agent

A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC),

Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base like

triethylamine), or Dess-Martin periodinane. The choice of reagent will depend on the

desired reaction conditions and scale.

Step 2: Oxidation Reaction

The chosen oxidizing agent is prepared in a suitable solvent (e.g., dichloromethane) under

an inert atmosphere.

A solution of 2-methylcyclooctanol in the same solvent is added to the oxidizing agent at

an appropriate temperature (often 0 °C or room temperature).

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

Step 3: Work-up and Purification

The work-up procedure will vary depending on the oxidizing agent used. For a PCC

oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to

remove the chromium salts. For a Swern oxidation, the reaction is quenched with water,

and the layers are separated.

The organic solvent is removed under reduced pressure, and the crude product is purified

by column chromatography or distillation.

Applications in Drug Development and Research
While 2-methylcyclooctan-1-one itself is not a widely studied therapeutic agent, the

cyclooctanone scaffold is of interest in medicinal chemistry. Substituted cyclooctanones have

been investigated for their potential biological activities, including antimicrobial and anticancer

properties.[3][4]
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A study on the synthesis and antimicrobial evaluation of a series of cyclooctanone derivatives

demonstrated that these compounds can exhibit moderate to high antibacterial and antifungal

effects against pathogenic microorganisms.[3] For instance, certain derivatives showed

excellent activity against Listeria monocytogenes.[3] This suggests that the cyclooctanone ring

can serve as a scaffold for the development of new anti-infective agents.

Signaling Pathways and Experimental Workflows
Given the limited specific biological data for 2-methylcyclooctan-1-one, a detailed signaling

pathway cannot be definitively described. However, based on the antimicrobial activity of

related cyclooctanone derivatives, a logical workflow for the screening and preliminary

mechanism of action studies can be proposed. The following diagram illustrates a typical

workflow for evaluating the antimicrobial potential of a compound like 2-methylcyclooctan-1-

one.

Synthesis and Characterization

Synthesis of
2-Methylcyclooctanone

Purification and
Characterization (NMR, MS, IR)

Minimum Inhibitory
Concentration (MIC) Assay

Minimum Bactericidal
Concentration (MBC) Assay

Cell Membrane
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DNA Binding/
Integrity Assay

Enzyme Inhibition
Assay

Click to download full resolution via product page

Caption: Workflow for Antimicrobial Evaluation of 2-Methylcyclooctanone.

This workflow begins with the synthesis and characterization of the compound, followed by

primary screening to determine its minimum inhibitory concentration (MIC) and minimum

bactericidal concentration (MBC) against a panel of pathogenic microbes. Positive hits would
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then be subjected to further studies to elucidate their mechanism of action, which could involve

disrupting the cell membrane, interfering with DNA replication, or inhibiting essential enzymes.

Conclusion
2-Methylcyclooctan-1-one is a member of the cyclooctanone class of compounds, which holds

potential for further investigation in the field of drug discovery, particularly in the development of

new antimicrobial agents. While specific data for this compound is limited, this guide provides a

framework for its synthesis and evaluation based on established chemical principles and the

biological activities of related structures. Further research is warranted to fully characterize 2-

methylcyclooctan-1-one and explore its potential applications in medicinal chemistry and other

scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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